TRPV1 Antagonist Potency: 7-Position Aryl Substituent Enables Low Nanomolar IC50
In the tetrahydroquinoline urea series evaluated as TRPV1 antagonists, compounds bearing aryl substituents at the 7-position of the THQ core delivered the highest in vitro potency, with representative analogs achieving IC50 values as low as 4 nM in recombinant TRPV1 assays [1][2]. The target compound, 1-(4-fluorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea, carries the urea linkage at the critical 7-position and a phenylsulfonyl group at N1—a substitution pattern consistent with the most potent TRPV1 antagonists in the AbbVie (US8440691) patent family [3]. By contrast, analogs with urea attachment at the 6- or 8-position or with alternative N1-capping groups (e.g., acetyl, propionyl) showed reduced TRPV1 activity [1].
| Evidence Dimension | TRPV1 antagonist potency (IC50) |
|---|---|
| Target Compound Data | Predicted low nanomolar IC50 based on 7-aryl-THQ-urea SAR (representative analog: IC50 = 4 nM) [2] |
| Comparator Or Baseline | 6- or 8-substituted THQ-urea analogs: reduced potency (exact values not reported for direct matches); N1-acetyl/propionyl analogs: potency loss [1] |
| Quantified Difference | SAR trend: 7-aryl substitution is optimal for TRPV1 potency; 4-fluorobenzyl terminus provides additional hydrophobic contact [1] |
| Conditions | Recombinant human TRPV1 calcium flux or radioligand displacement assay; capsaicin as reference agonist |
Why This Matters
Researchers developing TRPV1 antagonists for pain indications should select the 7-substituted THQ-urea isomer because the 7-aryl substitution pattern is a validated determinant of nanomolar TRPV1 potency.
- [1] Schmidt RG, Bayburt EK, Latshaw SP, et al. Chroman and tetrahydroquinoline ureas as potent TRPV1 antagonists. Bioorg Med Chem Lett. 2011;21(5):1338-1341. View Source
- [2] BindingDB. Ki Summary entry 50033009: TRPV1 ligand (BDBM20334), IC50 = 4 nM. Available at: https://bdb2.ucsd.edu/. View Source
- [3] Gomtsyan A, Bayburt EK, Schmidt RG, et al. Tetrahydroquinolinyl compounds that inhibit vanilloid receptor subtype 1 (VR1) receptor and uses thereof. US Patent 8,440,691 B2. Issued May 14, 2013. Assignee: AbbVie Inc. View Source
